molecular formula C11H11NO3 B8812552 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS No. 84555-20-4

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Cat. No. B8812552
Key on ui cas rn: 84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
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Patent
US04491591

Procedure details

4-Chlorobutyryl chloride (1095.5 g, 7.77 mole) was added at 10°-25° C. to a mixture of 3,4-(methylenedioxy)aniline (1000.0 g, 7.29 mole), triethylamine (749.0 g, 7.40 mole) and methylene chloride (25000 mL). After stirring for 18 hours at ambient temperature ether was added and the butyramide intermediate was filtered then reslurried in water. The damp butyramide was combined with methylene chloride (10 L), 50% w/w aqueous sodium hydroxide (2000.0 g, 25.0 mole) and benzyltriethylammonium chloride (50.0 g, 0.22 mole). After stirring for 2.5 hours at ambient temperature the mixture was diluted with water and the aqueous layer was then separated. The methylene chloride layer was washed with water, decolorized with Darco G-60 and Filtrol #19, then vacuum concentrated. Ether was added to the concentrate. The mixture was chilled and the solids were collected and recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which was one spot on tlc analysis.
Quantity
1095.5 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
749 g
Type
reactant
Reaction Step One
Quantity
25000 mL
Type
solvent
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[CH2:8]1[O:17][C:16]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=2[O:9]1.C(N(CC)CC)C.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C(Cl)Cl.CCOCC>[O:17]1[C:16]2[CH:15]=[CH:14][C:12]([N:13]3[CH2:2][CH2:3][CH2:4][C:5]3=[O:6])=[CH:11][C:10]=2[O:9][CH2:8]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1095.5 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
1000 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
749 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2000 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours at ambient temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the butyramide intermediate was filtered
CUSTOM
Type
CUSTOM
Details
the aqueous layer was then separated
WASH
Type
WASH
Details
The methylene chloride layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated
ADDITION
Type
ADDITION
Details
Ether was added to the concentrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled
CUSTOM
Type
CUSTOM
Details
the solids were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)N2C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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